N-Methacryloylglycine

Dental adhesive shelf-life Hydrolytic stability Methacrylamide vs. methacrylate

N-Methacryloylglycine (NMGly; 2-methacrylamidoacetic acid; C₆H₉NO₃; MW 143.14 g·mol⁻¹) is a bifunctional monomer that combines a polymerizable methacrylamide group with a glycine-derived carboxylic acid. The compound is supplied as a white crystalline powder with ≥98% purity (NMR), melting point 104 °C, and a predicted pKa of 3.56 ± 0.10 for the carboxylic acid moiety.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 23578-45-2
Cat. No. B1218571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methacryloylglycine
CAS23578-45-2
SynonymsN-methacryloyl glycine
N-methacryloylglycine
NMalphaA
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NCC(=O)O
InChIInChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9)
InChIKeyBOURDYMMTZXVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methacryloylglycine (CAS 23578-45-2) – Chemical and Physical Profile for Sourcing Decision-Makers


N-Methacryloylglycine (NMGly; 2-methacrylamidoacetic acid; C₆H₉NO₃; MW 143.14 g·mol⁻¹) is a bifunctional monomer that combines a polymerizable methacrylamide group with a glycine-derived carboxylic acid . The compound is supplied as a white crystalline powder with ≥98% purity (NMR), melting point 104 °C, and a predicted pKa of 3.56 ± 0.10 for the carboxylic acid moiety [1]. Its dual amide–carboxyl architecture confers an uncommon combination of hydrolytic stability, pH-responsive ionization, and metal-chelating capacity that distinguishes it from conventional methacrylate monomers [2].

Why N-Methacryloylglycine Cannot Be Replaced by Generic Methacrylate or Acrylamide Monomers


N-Methacryloylglycine occupies a narrow functional niche that is not duplicable by simple methacrylic acid, 2-hydroxyethyl methacrylate (HEMA), or even close N-methacryloyl-ω-amino acid homologs. Its methacrylamide linkage provides substantially greater hydrolytic stability than the ester bond in methacrylates, translating to longer shelf-life of formulated primers [1]. The glycine carboxyl group (pKa ≈ 3.56) ionises within a narrow pH window, and the bond strength of NMGly-primed dentin drops precipitously – from 15 MPa to 3 MPa – when the solution pH exceeds this pKa, a sensitivity not observed with non-ionisable monomers [2]. In copolymerization, NMGly exhibits reactivity ratios (rMGly = 0.64 with styrene; Q = 0.55, e = −0.29) that differ markedly from acryloyl analogs and longer-chain variants, altering sequence distribution and final polymer properties [3]. Simply substituting another carboxylic-acid methacrylate or methacrylamide without these precise ionisation, stability, and reactivity characteristics leads to measurable performance losses in dental adhesive, drug-delivery, and chelating-resin applications.

Comparative Performance Evidence: Where N-Methacryloylglycine Outperforms or Diverges from Closest Analogs


Hydrolytic Stability: NMGly Methacrylamide vs. HEMA Methacrylate in Acidic Aqueous Storage

In acidic aqueous solution, the amide bond of N-methacryloylglycine (NMGly) resists hydrolysis significantly better than the ester bond of 2-hydroxyethyl methacrylate (HEMA), the most common hydrophilic methacrylate used in dental primers. Nishiyama et al. demonstrated that under conditions simulating long-term storage of a self-etching primer, HEMA undergoes measurable ester hydrolysis producing methacrylic acid and ethylene glycol, whereas the methacrylamide group of NMGly remains largely intact [1]. Quantitatively, the hydrolysis rate of NMGly was reported to be substantially lower than that of HEMA under identical pH and temperature conditions, directly extending the functional shelf-life of NMGly-based primer formulations.

Dental adhesive shelf-life Hydrolytic stability Methacrylamide vs. methacrylate

Dentin Bond Strength: NMGly Primer pH-Dependence vs. No-Primer and vs. pKa Threshold

Nishiyama et al. (1996) quantified the bond strength of composite resin to acid-etched dentin treated with NMGly primer at varying pH. Without any primer, bond strength was 5 MPa. Application of NMGly primer at pH 1.5 raised bond strength to 15 MPa, a 3‑fold improvement. However, when Na-salt was added to raise the primer pH above the pKa of NMGly (3.5), bond strength collapsed to approximately 3 MPa – lower than the no-primer control – despite the continued presence of a 5‑μm hybrid layer [1]. This pH-dependent cliff-edge behaviour is directly attributable to the ionization state of the glycine carboxyl group and is not observed with non-ionisable hydrophilic primers such as HEMA.

Dentin bonding Self-etching primer pH-dependent adhesion

Self-Etching Primer Bond Strength: NMGly vs. NMGly + NMEP vs. NMωA Homologs of Varying Methylene Chain Length

When NMGly is used alone as a self-etching primer, the carboxylic acid group adequately demineralises dentin (achieving >20 MPa bond strength) but poorly demineralises enamel (≈16 MPa). Adding N-methacryloyl-2-aminoethyl phosphonic acid (NMEP) to the NMGly solution raises enamel bond strength to >20 MPa, matching dentin values [1]. In a parallel study comparing three N-methacryloyl-ω-amino acids (NMωA) with different methylene chain lengths, the degree of hydroxyapatite decalcification varied strongly with pKa, yet the resin bond strength to dentin remained statistically equivalent across the three homologs (≈22 MPa) [2]. This indicates that NMGly (the shortest-chain homolog) achieves the same functional outcome as longer-chain NMωA monomers while potentially offering advantages in molecular economy, diffusivity, and cost per mole.

Self-etching primer Enamel/dentin bond NMGly-NMEP formulation

Copolymerization Reactivity Ratios: NMGly/Styrene vs. Other N-Substituted Methacrylamides

Masuda et al. (1999) determined the monomer reactivity ratios for radical copolymerization of NMGly (MGly) with styrene (St) in DMSO: r(MGly) = 0.64, r(St) = 1.21 [1]. From these values, the Alfrey–Price Q‑e parameters were calculated as Q(MGly) = 0.55, e(MGly) = −0.29 [1]. This Q value indicates moderate resonance stabilisation (between that of acrylamide and methyl methacrylate), and the negative e value signifies an electron-rich double bond. In contrast, N-acryloylglycine (the acrylamide analog lacking the α-methyl group) and longer-chain N-methacryloyl-ω-amino acids exhibit different Q‑e parameters (e.g., N-methacryloyl-ε-aminocaproic acid with a more positive e due to inductive effects of the spacer), leading to different sequence distributions in copolymers. The crossover propensity r(MGly)·r(St) = 0.77 suggests a slightly alternating tendency, which is exploitable for designing copolymers with controlled composition drift.

Radical copolymerization Reactivity ratios Q-e scheme

pH-Responsive Drug Release: PMGly/Nanocellulose Composites Exhibit Sharp pH-Dependent Diclofenac Retention

Saïdi et al. (2017) fabricated nanostructured membranes of poly(N-methacryloyl glycine) (PMGly) embedded in bacterial nanocellulose (BC). In vitro release of diclofenac sodium salt (DCF) was evaluated at pH 2.1 (simulating gastric fluid) and pH 7.4 (simulating intestinal fluid). DCF was predominantly retained within the nanocomposite at pH 2.1 and efficiently released at pH 7.4 [1]. The pH-responsive behaviour originates from the ionisation of the glycine carboxyl groups: at low pH, the protonated form limits swelling and drug diffusion; at physiological pH, deprotonation triggers swelling and release. The composites also demonstrated non-cytotoxicity (HaCaT cells, 72 h MTT assay), Young's moduli of 3.5–4.9 GPa, and thermal stability up to 200 °C [1]. This programmable release profile distinguishes PMGly from non-ionisable carrier polymers (e.g., poly(HEMA)) that lack a sharp pH switch near physiological values.

pH-responsive drug delivery Diclofenac sodium Bacterial nanocellulose composite

High-Value Application Scenarios for N-Methacryloylglycine Based on Quantitative Differentiation Evidence


Long-Shelf-Life Single-Bottle Dental Self-Etching Primers

Formulators seeking to replace HEMA in acidic one-bottle self-etching primers can use NMGly to eliminate ester hydrolysis during storage. The methacrylamide linkage of NMGly resists acid-catalysed degradation, and when combined with NMEP at optimised concentration, the NMGly-NMEP system delivers >20 MPa bond strength to both enamel and dentin [1][2]. The pH of the formulated primer must be maintained below the pKa of NMGly (3.56) to preserve the carboxyl group in its unionised, adhesion-active state [3].

pH-Programmable Oral or Transdermal Drug Delivery Carriers

PMGly-based nanocomposites with bacterial nanocellulose exploit the glycine carboxyl pKa to switch drug release on/off between gastric (pH 2.1) and intestinal (pH 7.4) environments. The materials are non-cytotoxic, mechanically robust (Young's modulus 3.5–4.9 GPa), and thermally stable to 200 °C, making them suitable for prototype oral or transdermal patches where a single-component pH sensor is preferred over multi-monomer systems [4].

Controlled-Composition Copolymers for Metal-Chelating Resins

The known reactivity ratios of NMGly with styrene (r(MGly) = 0.64, r(St) = 1.21; Q = 0.55, e = −0.29) allow polymer chemists to design statistical copolymers with predictable sequence distributions [5]. The glycine-derived side chains provide neighbouring carboxylic acid and amide groups that chelate divalent metal ions; the resulting resins have been demonstrated to adsorb heavy metals such as Pb²⁺, Cd²⁺, and Cu²⁺ from aqueous solutions [5]. This scenario is relevant for developing chelating resins where a short-chain amino acid monomer offers the highest molar density of binding sites per gram of copolymer.

Thermo- and pH-Responsive Hydrogels for Smart Biomaterials

The methacrylamide backbone of NMGly confers different upper critical solution temperature (UCST) behaviour compared to its acrylamide counterpart. Poly(N-methacryloyl glycinamide) (PMAGA) – synthesised from NMGly via amidation – exhibits UCST behaviour that is easier to achieve in water than the acrylamide analog PNAGA, due to the α-methyl group disrupting inter-chain hydrogen bonding [6]. This principle can be extended to NMGly-containing copolymers where both the carboxyl group (pH response) and the methacrylamide backbone (thermal response) provide dual stimuli-responsiveness for smart hydrogel applications.

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